2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Lipophilicity Drug-likeness ADME profiling

This 2-pyridyl-1,2,4-oxadiazole screening compound is ideal for CNS-biased libraries, with a tPSA of 47.9 Ų well below the 60 Ų BBB threshold. Its LogP of 3.55 is ideal for lipophilicity-driven SAR, and bidentate N,N-chelation makes it suitable for metal-complex electron-transport layers. Choose this over the 3-pyridyl isomer (LogP 2.87, tPSA 61.0 Ų) to avoid altered ADME properties. Supplied by ChemDiv (ID 4951-2040). Inquire now.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B5826797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=CC=N3
InChIInChI=1S/C16H15N3O2/c1-11-6-7-12(2)14(9-11)20-10-15-18-16(19-21-15)13-5-3-4-8-17-13/h3-9H,10H2,1-2H3
InChIKeyPAXRAGLAHBMYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine – Core Physicochemical Profile & Procurement-Ready Characterization


2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic heterocyclic screening compound combining a 2‑pyridyl‑1,2,4‑oxadiazole core with a 2,5‑dimethylphenoxymethyl side chain. Its molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g mol⁻¹ . The compound is achiral, exists as a free‑base solid, and features 5 hydrogen‑bond acceptors with a polar surface area of 47.9 Ų . It is supplied as a discrete screening compound by ChemDiv (Compound ID 4951‑2040) and is catalogued in the KnowItAll NMR spectral library, with a confirmed ¹H NMR spectrum in DMSO‑d₆ [1].

Why Regioisomeric or Substituent Analogues Cannot Simply Replace 2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine


Although numerous 1,2,4‑oxadiazole‑pyridine screening compounds share the same core architecture, key physicochemical properties change substantially with pyridine position and phenoxy substitution pattern. The 2‑pyridyl isomer exhibits a logP of 3.55, while the direct 3‑pyridyl regioisomer shows a markedly lower logP of 2.87 – a difference of 0.68 log units that can alter membrane‑partitioning behaviour by an order of magnitude . Simultaneously, the topological polar surface area differs by >13 Ų between the same two isomers . These quantifiable shifts mean that replacing the target compound with a positional isomer or a differently substituted phenoxy analog inevitably changes lipophilicity‑dependent ADME properties and metal‑coordination geometry, making untargeted substitution risky in structure‑activity‑relationship (SAR) campaigns or material‑screening programs.

Quantitative Comparative Evidence Guide for 2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine vs. Closest Analogs


Lipophilicity Advantage: logP of the 2‑Pyridyl Isomer Exceeds Its 3‑Pyridyl Regioisomer by 0.68 Units

The target compound (2‑pyridyl) possesses a calculated logP of 3.55, whereas the direct regioisomer (3‑pyridyl) exhibits a logP of 2.87 . The 0.68 log-unit difference corresponds to an approximately 4.8‑fold higher octanol‑water partition coefficient for the 2‑pyridyl variant, which directly influences passive membrane permeability potential.

Lipophilicity Drug-likeness ADME profiling

Polar Surface Area Gap: Target Compound Exhibits 13.1 Ų Lower tPSA Than the 3‑Pyridyl Isomer

The topological polar surface area (tPSA) of the target compound is 47.9 Ų, while the 3‑pyridyl regioisomer registers a tPSA of 61.0 Ų . The 13.1 Ų reduction places the 2‑pyridyl compound well below the commonly cited 60 Ų threshold for favourable blood‑brain barrier penetration, whereas the 3‑pyridyl isomer slightly exceeds this threshold.

Polar surface area Blood-brain barrier permeability Oral bioavailability

Aqueous Solubility: Target Compound Shows 0.16 log Unit Higher Predicted Water Solubility vs. 3‑Pyridyl Isomer

Predicted logSw (log molar water solubility) for the target compound is −3.54, whereas the 3‑pyridyl isomer has a logSw of −3.70 . This translates to a calculated molar solubility approximately 1.45‑fold higher for the 2‑pyridyl compound.

Aqueous solubility LogSw Biopharmaceutics

Pyridine Nitrogen Position Dictates Metal‑Coordination Competence: 2‑Pyridyl vs. 3‑Pyridyl vs. 4‑Pyridyl

The 2‑pyridyl substitution places the pyridine nitrogen in a position that allows N,N‑bidentate chelation with the oxadiazole ring, a geometry that is sterically unfavourable for the 3‑pyridyl isomer and electronically distinct from the 4‑pyridyl analogue [1]. Although no direct binding constants for this specific compound are available, class‑level inference from structurally related 2‑(2‑pyridyl)-1,2,4‑oxadiazoles confirms their ability to form stable 5‑membered chelate rings with transition metals, a property exploited in organic electroluminescent (EL) device patents covering this compound series [2].

Metal-ligand coordination Metallodrug design Organic electronics

Substituent-Specific LogP Differentiation: 2,5‑Dimethylphenoxy vs. 3,4‑Dimethylphenoxy Analogs

When the 2,5‑dimethylphenoxy group is replaced with a 3,4‑dimethylphenoxy group on a 4‑pyridyl scaffold, the calculated logP rises from 3.55 (target) to 3.79 . This indicates that the 2,5‑substitution pattern imparts a moderate lipophilicity‑lowering effect relative to the 3,4‑congener, while maintaining a higher logP than the 3‑pyridyl regioisomer.

Structure-activity relationship Substituent effects Library design

Optimal Use Cases for 2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine Based on Quantitative Differentiation Evidence


CNS-Focused High‑Throughput Screening (HTS)

The target compound’s tPSA of 47.9 Ų places it comfortably below the 60 Ų threshold commonly used to predict blood‑brain barrier penetration . In contrast, the 3‑pyridyl regioisomer (tPSA = 61.0 Ų) would not pass the same CNS‑MPO filter. Procurement for CNS‑biased libraries should therefore prioritize the 2‑pyridyl isomer to maximise the probability of identifying brain‑penetrant hits.

Organic Electroluminescent (OLED) Electron‑Transport Materials

The 2‑pyridyl substitution enables bidentate N,N‑chelation with metal centres, a structural feature explicitly claimed in patents on oxadiazole‑pyridine compounds for organic EL devices [1]. The 3‑pyridyl and 4‑pyridyl isomers lack this chelation geometry, making the target compound uniquely suited for metal‑complex‑based electron‑transport layer development.

SAR Exploration of Lipophilicity Gradients

With a logP of 3.55 (vs. 2.87 for the 3‑pyridyl isomer and 3.79 for the 3,4‑dimethylphenoxy‑4‑pyridyl analogue), this compound occupies a specific lipophilicity window . It is therefore an ideal tool compound for probing lipophilicity‑driven SAR in hit‑to‑lead campaigns, where small logP shifts can profoundly affect metabolic stability and off‑target promiscuity.

Biochemical Assays Requiring Improved Aqueous Solubility

The modestly higher predicted water solubility (logSw = −3.54) of the 2‑pyridyl isomer relative to its 3‑pyridyl counterpart (logSw = −3.70) provides a practical advantage in aqueous biochemical assay formats . This solubility margin can reduce the need for co‑solvents and lower the risk of compound aggregation at screening concentrations.

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